molecular formula C16H14BrNO6S B11023174 Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11023174
M. Wt: 428.3 g/mol
InChI Key: JHGWAPONRAIFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C20H20BrNO7S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with dimethyl isophthalate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-{[(4-METHYLPHENYL)SULFONYL]AMINO}ISOPHTHALATE
  • DIMETHYL 5-{[(4-CHLOROPHENYL)SULFONYL]AMINO}ISOPHTHALATE

Uniqueness

DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H14BrNO6S

Molecular Weight

428.3 g/mol

IUPAC Name

dimethyl 5-[(4-bromophenyl)sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H14BrNO6S/c1-23-15(19)10-7-11(16(20)24-2)9-13(8-10)18-25(21,22)14-5-3-12(17)4-6-14/h3-9,18H,1-2H3

InChI Key

JHGWAPONRAIFDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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